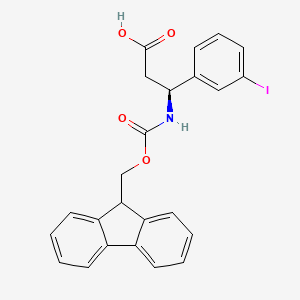
(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20INO4 and its molecular weight is 513.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid, commonly referred to as Fmoc-D-I-Phe(3-I)-OH, is a derivative of phenylalanine with significant implications in biochemical research and pharmaceutical applications. This compound is characterized by its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and the iodine substitution on the phenyl ring, which enhance its biological activity.
- IUPAC Name : this compound
- CAS Number : 209252-15-3
- Molecular Formula : C24H21NO4
- Molecular Weight : 387.428 g/mol
- Purity : Typically >95%
The biological activity of Fmoc-D-I-Phe(3-I)-OH is largely attributed to its incorporation into peptides and proteins, where it can modulate structural and functional properties. The iodine atom facilitates interactions such as halogen bonding, which can enhance binding affinity to target proteins or receptors. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions without degradation of the amino acid.
Biological Applications
- Peptide Synthesis : Fmoc-D-I-Phe(3-I)-OH is extensively used in solid-phase peptide synthesis (SPPS), providing a versatile building block for constructing complex peptides.
- Protein Interaction Studies : The compound is utilized in research to investigate protein-ligand interactions, particularly those involving halogen bonding.
- Therapeutic Development : Due to its structural properties, this compound has potential applications in drug design, particularly as a scaffold for developing inhibitors targeting specific enzymes or receptors.
Case Study 1: Protein Tyrosine Phosphatase Inhibition
Research has demonstrated that compounds similar to Fmoc-D-I-Phe(3-I)-OH can act as inhibitors of protein tyrosine phosphatases (PTPs). These enzymes are critical in regulating cellular signaling pathways. A study published in Nature highlighted the design of PTP inhibitors based on phenylalanine derivatives, showcasing the potential of halogenated amino acids in modulating enzyme activity .
Case Study 2: Radiolabeled Peptides for Imaging
Fmoc-D-I-Phe(3-I)-OH has been explored as a precursor for synthesizing radiolabeled peptides used in diagnostic imaging. The incorporation of iodine enhances the stability and detectability of these peptides in imaging studies, facilitating better visualization of biological processes .
Comparative Analysis with Similar Compounds
| Compound Name | Iodine Position | Biological Activity | Applications |
|---|---|---|---|
| Fmoc-D-I-Phe(4-I)-OH | Para | Moderate | Peptide synthesis |
| Fmoc-D-I-Phe(2-I)-OH | Ortho | High | Protein interaction studies |
| Fmoc-D-Phe(4-F)-OH | Para | Low | General peptide synthesis |
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTSPSIMLVUKHC-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














